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molecular formula C13H9NS B1203474 2-Phenylbenzothiazole CAS No. 883-93-2

2-Phenylbenzothiazole

Cat. No. B1203474
M. Wt: 211.28 g/mol
InChI Key: XBHOUXSGHYZCNH-UHFFFAOYSA-N
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Patent
US07893004B2

Procedure details

2-Aminothiophenol (0.856 ml, 8 mmol), benzaldehyde (0.813 ml, 8 mmol), 1 g of an oxidation catalyst and 15 ml of xylene as solvent were charged into a 100 ml three-neck flask, and were stirred at 120° C. for 13 hours under an oxygen atmosphere. The reaction mixture was filtered through Celite, and then the Celite and the oxidation catalyst were washed with ethyl acetate. The filtrate was condensed with a rotary evaporator to yield a solid. The solid was recrystallized from diethyl ether. Resulting colorless crystals were then weighed and the yield thereof was defined as a reaction yield.
Quantity
0.856 mL
Type
reactant
Reaction Step One
Quantity
0.813 mL
Type
reactant
Reaction Step One
[Compound]
Name
oxidation catalyst
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[SH:8].[CH:9](=O)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>C1(C)C(C)=CC=CC=1>[C:10]1([C:9]2[S:8][C:3]3[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=3[N:1]=2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
0.856 mL
Type
reactant
Smiles
NC1=C(C=CC=C1)S
Name
Quantity
0.813 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
oxidation catalyst
Quantity
1 g
Type
catalyst
Smiles
Name
Quantity
15 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
were stirred at 120° C. for 13 hours under an oxygen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite
WASH
Type
WASH
Details
the Celite and the oxidation catalyst were washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
condensed
CUSTOM
Type
CUSTOM
Details
with a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to yield a solid
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from diethyl ether
CUSTOM
Type
CUSTOM
Details
Resulting colorless crystals
CUSTOM
Type
CUSTOM
Details
the yield
CUSTOM
Type
CUSTOM
Details
yield

Outcomes

Product
Details
Reaction Time
13 h
Name
Type
Smiles
C1(=CC=CC=C1)C=1SC2=C(N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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